molecular formula C18H27ClN4O2 B2540829 3-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea CAS No. 2034480-67-4

3-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea

Cat. No.: B2540829
CAS No.: 2034480-67-4
M. Wt: 366.89
InChI Key: VKXKZJBDSJELLA-UHFFFAOYSA-N
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Description

3-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea is a useful research compound. Its molecular formula is C18H27ClN4O2 and its molecular weight is 366.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds involves multiple steps starting from base chemicals to achieve the target compound, characterized by NMR, mass spectrometry, and sometimes X-ray crystallography to determine structural and conformational details (Grijalvo, Nuñez, & Eritja, 2015).

Molecular Interaction Studies

  • Studies on molecular interactions of similar compounds with biological receptors reveal insights into their binding conformations, energetic stability, and pharmacophore models. This research aids in understanding the compound's potential therapeutic applications and mechanism of action (Shim et al., 2002).

Antimicrobial and Anticancer Properties

  • Some derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Specific compounds showed higher activity compared to standard drugs, indicating potential therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Corrosion Inhibition

  • Derivatives of the compound have been studied for their corrosion inhibition performance on mild steel in acidic conditions. The research indicates their efficiency as corrosion inhibitors, which is attributed to their strong adsorption onto the metal surface (Mistry et al., 2011).

Pain Management

  • Research into pyrazole derivatives that target the σ1 receptor suggests potential clinical applications for pain management. Compounds with high aqueous solubility and metabolic stability offer promising profiles for therapeutic development (Díaz et al., 2020).

Heterocyclic Chemistry Applications

  • The compound's derivatives have been utilized in heterocyclic chemistry for synthesizing new molecules with potential antitumor and antioxidant activities, showcasing the versatility of this chemical scaffold in medicinal chemistry (Bialy & Gouda, 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound binds to the D4 dopamine receptor, which can influence the receptor’s behavior.

Pharmacokinetics

It’s worth noting that piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Properties

IUPAC Name

1-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN4O2/c19-15-1-3-17(4-2-15)23-11-9-22(10-12-23)8-7-20-18(24)21-16-5-13-25-14-6-16/h1-4,16H,5-14H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXKZJBDSJELLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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